molecular formula C17H16N2O4S2 B2454650 3-(benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]propanamide CAS No. 868676-39-5

3-(benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B2454650
CAS No.: 868676-39-5
M. Wt: 376.45
InChI Key: MZAWXZYFSBBGIW-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]propanamide is a complex organic compound that features a benzenesulfonyl group, a thiazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]propanamide typically involves multiple steps, starting with the preparation of the thiazole and furan intermediates. The thiazole ring can be synthesized via a cyclization reaction involving a thioamide and an α-haloketone. The furan ring is often prepared through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound under acidic conditions .

The final step involves the coupling of the benzenesulfonyl group with the thiazole and furan intermediates. This can be achieved through a nucleophilic substitution reaction, where the benzenesulfonyl chloride reacts with the amine group of the thiazole intermediate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The thiazole and furan rings can participate in π-π stacking interactions and hydrogen bonding, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a thiazole and furan ring in the same molecule allows for diverse interactions with biological targets, making it a versatile compound for research and development .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-12-7-8-15(23-12)14-11-24-17(18-14)19-16(20)9-10-25(21,22)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAWXZYFSBBGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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